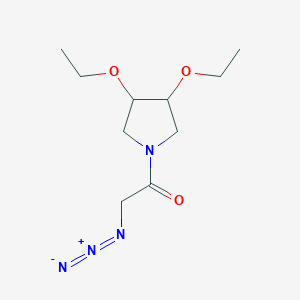

2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one

概要

説明

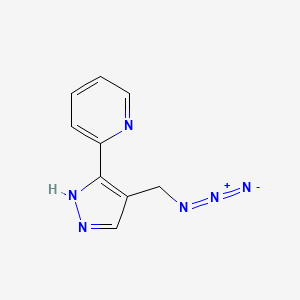

“2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one” is a complex organic compound. It contains an azido group (-N3), a pyrrolidine ring (a five-membered ring with nitrogen), and an ethanone group (a carbonyl group with two carbon atoms). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azido group is a linear group of three nitrogen atoms, the pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom, and the ethanone group consists of a carbonyl group (C=O) attached to two carbon atoms .Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various reactions such as click reactions, Staudinger reactions, and Curtius rearrangement. The carbonyl group in the ethanone part of the molecule is also reactive and can undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence its properties. For example, the presence of an azido group might make the compound more reactive .科学的研究の応用

Synthesis and Structural Analysis

Azido compounds are frequently utilized in the synthesis of complex molecules due to their reactivity and ability to act as precursors for various functional groups. For instance, azido-bridged Co(2+) compounds have been synthesized to study their magnetic properties, demonstrating how azido ligands can bridge metal centers in coordination complexes. This has implications for the design of materials with specific magnetic properties (Li et al., 2008). Similarly, alkene alkylazidation using sodium azide showcases the incorporation of azido groups into organic molecules, providing a pathway for synthesizing azido-containing compounds with potential applications in medicinal chemistry and materials science (Yang et al., 2020).

Magnetic Properties and Coordination Chemistry

The research on azido-bridged compounds extends into the exploration of their magnetic properties and the synthesis of novel coordination polymers. For example, azido and thiocyanato bridged copper(II) dimers have been synthesized to investigate their molecular structures and magnetic interactions. Such studies contribute to the understanding of ferromagnetic and antiferromagnetic couplings in molecular materials, which is crucial for developing new magnetic materials for technology applications (Jana et al., 2012).

Photoredox Catalysis and Organic Synthesis

Azido compounds play a significant role in photoredox catalysis, serving as key intermediates in the synthesis of complex organic molecules. The visible light photoredox alkylazidation of alkenes with sodium azide, for instance, demonstrates the utility of azido groups in creating valuable organic compounds through light-mediated reactions. This method allows for the functionalization of alkenes and opens new avenues for synthesizing nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals (Xu et al., 2020).

Material Science and Corrosion Inhibition

In material science, azido compounds contribute to the development of corrosion inhibitors, highlighting their versatility beyond organic synthesis and coordination chemistry. The synthesis of Schiff base cadmium(II) complexes with azido ligands, for example, has shown potential in protecting mild steel against corrosion, underscoring the practical applications of azido compounds in industrial settings (Das et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-azido-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-3-16-8-6-14(7-9(8)17-4-2)10(15)5-12-13-11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWXNNUJNGTEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

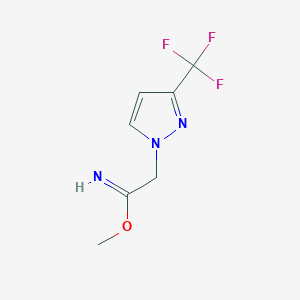

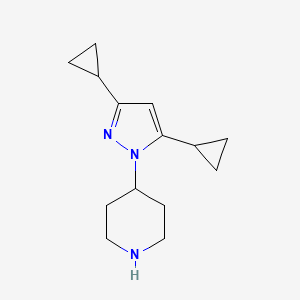

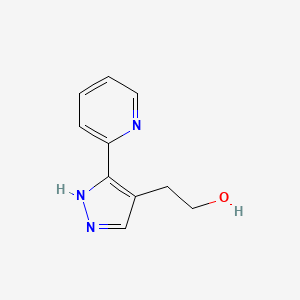

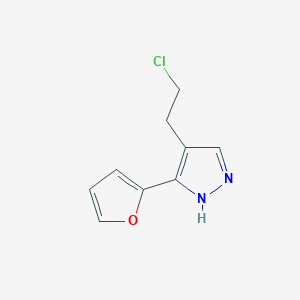

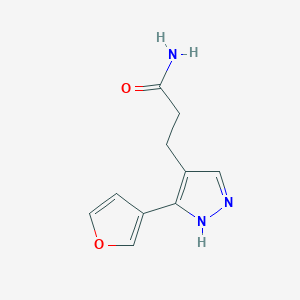

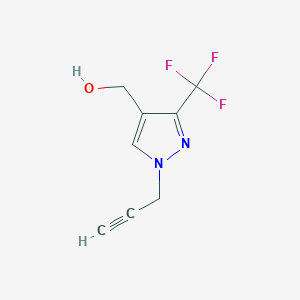

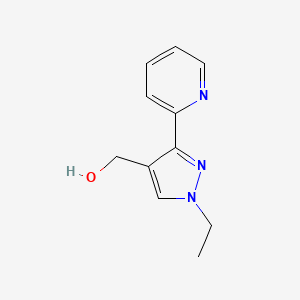

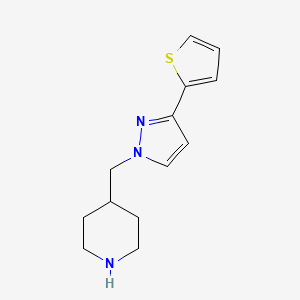

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。